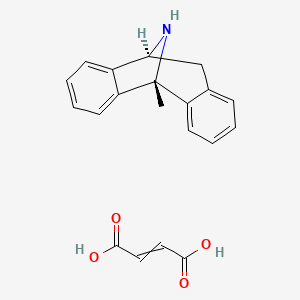

(-)-Dizocilpine maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/t15-,16+;/m0./s1 |

InChI Key |

QLTXKCWMEZIHBJ-IDVLALEDSA-N |

Isomeric SMILES |

C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Dizocilpine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dizocilpine maleate (B1232345), also widely known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Since its discovery, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of (-)-Dizocilpine maleate, including its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: NMDA Receptor Antagonism

(-)-Dizocilpine is a use-dependent and voltage-dependent open-channel blocker of the NMDA receptor.[1] This means that the NMDA receptor channel must first be activated by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), and the magnesium (Mg2+) block must be relieved by membrane depolarization, before Dizocilpine can enter and bind to its site within the ion channel pore.[2] This binding site is located at or near the phencyclidine (PCP) binding site.[2] Once bound, Dizocilpine physically obstructs the channel, preventing the influx of cations, most notably calcium (Ca2+), into the neuron.[1][2] This blockade is characterized by a slow off-rate, leading to a long-lasting inhibition of NMDA receptor function.[3]

Binding Affinity and Subtype Selectivity

The binding affinity of Dizocilpine for the NMDA receptor is in the nanomolar range, highlighting its high potency. The stereoisomer (+)-MK-801 generally exhibits a higher affinity than the (-)-enantiomer. The affinity and potency of Dizocilpine can vary depending on the specific GluN2 subunit composition of the NMDA receptor heterotetramer.

| Receptor Subtype | Ligand | IC50 (nM) | Species | Assay Conditions | Reference |

| Non-Selective NMDA | (+)-MK-801 | 7.1 | Rat | [3H]MK-801 Binding | [4] |

| Non-Selective NMDA | Ketamine | 300 | Rat | [3H]MK-801 Binding | [4] |

| GluN1/GluN2A | (+)-MK-801 | 9 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2B | (+)-MK-801 | 38 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2C | (+)-MK-801 | 20 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2D | (+)-MK-801 | 18 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2A | (-)-MK-801 | 207 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2B | (-)-MK-801 | 137 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2C | (-)-MK-801 | 32 | Xenopus oocytes | pH 7.6 | [1] |

| GluN1/GluN2D | (-)-MK-801 | 79 | Xenopus oocytes | pH 7.6 | [1] |

Effects on Monoamine Transporters

In addition to its primary action on NMDA receptors, Dizocilpine has been shown to interact with monoamine transporters, although with lower affinity.

| Transporter | Effect | Concentration | Reference |

| Dopamine Transporter (DAT) | Inhibition of uptake | IC50 = 115 µM | [5] |

| Serotonin Transporter (SERT) | Inhibition of uptake | 10 µM slowed uptake | [6] |

| Norepinephrine Transporter (NET) | Inhibition of uptake | 10 µM slowed uptake | [6] |

Downstream Signaling Pathways

The blockade of NMDA receptor-mediated Ca2+ influx by Dizocilpine initiates a cascade of downstream signaling events.

Caption: Downstream signaling pathways modulated by this compound.

Key Signaling Cascades Affected:

-

ERK/CREB Pathway: NMDA receptor activation is a key upstream regulator of the Extracellular signal-Regulated Kinase (ERK) pathway. By blocking Ca2+ influx, Dizocilpine inhibits the phosphorylation and activation of ERK1/2.[7] This, in turn, leads to a reduction in the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor crucial for synaptic plasticity and neuronal survival.[7]

-

Akt/GSK-3β/β-catenin Pathway: Studies have shown that Dizocilpine can modulate the Akt/GSK-3β signaling cascade.[8][9] Glycogen synthase kinase 3β (GSK-3β) is a constitutively active kinase that phosphorylates β-catenin, targeting it for degradation. The PI3K/Akt pathway can phosphorylate and inactivate GSK-3β. Some evidence suggests that Dizocilpine treatment can lead to an upregulation of Wnt-3a, which in turn inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin.[10] This pathway is critically involved in neurogenesis and cell survival.

Experimental Protocols

[3H]MK-801 Radioligand Binding Assay

This protocol is used to determine the binding affinity of compounds to the NMDA receptor channel pore.

Caption: Workflow for a [3H]MK-801 radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membranes by resuspension and recentrifugation.

-

Binding Assay: In a final volume of 500 µL, incubate the washed membranes (approximately 100-200 µg of protein) with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the unlabeled test compound.[4]

-

Incubation: Incubate the mixture for 60-180 minutes at room temperature to reach equilibrium.[4]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[4] Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by Dizocilpine.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick coronal or sagittal sections of the hippocampus or cortex) from a rodent. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording Setup: Transfer a slice to a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.

-

Whole-Cell Recording: Using a glass micropipette filled with an internal solution, establish a gigaseal and then a whole-cell configuration on a target neuron.

-

Eliciting NMDA Currents: Voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block. Evoke synaptic NMDA currents by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers.

-

Drug Application: After recording a stable baseline of NMDA currents, bath-apply this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the NMDA-mediated currents before, during, and after drug application. Analyze the degree of inhibition of the current amplitude and/or charge transfer.

Animal Model of Schizophrenia-like Behavior

Acute or sub-chronic administration of Dizocilpine in rodents is a widely used pharmacological model to induce behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.[11][12]

Caption: Workflow for an MK-801-induced model of schizophrenia-like behaviors.

Methodology:

-

Animals: Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 0.1 to 0.5 mg/kg.[13] The specific dose will depend on the behavioral paradigm being investigated.

-

Behavioral Testing:

-

Hyperlocomotion (Positive Symptom Model): Thirty minutes after injection, place the animal in an open field arena and record locomotor activity for a set period (e.g., 60 minutes). Dizocilpine typically induces a robust hyperlocomotor response.[14]

-

Social Interaction (Negative Symptom Model): Place two unfamiliar animals in an open field and score the time spent in active social behaviors (e.g., sniffing, grooming). Dizocilpine-treated animals often show reduced social interaction.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response (Sensorimotor Gating Deficit): Measure the startle response to a loud acoustic stimulus presented alone or preceded by a weaker, non-startling prepulse. Dizocilpine disrupts PPI, a deficit also observed in schizophrenia patients.

-

Cognitive Deficits: Assess working memory and cognitive flexibility using tasks such as the Y-maze or T-maze spontaneous alternation, or the Morris water maze. Dizocilpine impairs performance in these tasks.[11]

-

Conclusion

This compound's primary mechanism of action is the potent, selective, and non-competitive blockade of the NMDA receptor ion channel. This action has profound effects on neuronal function, leading to the modulation of various downstream signaling pathways and a wide range of physiological and behavioral outcomes. The detailed understanding of its mechanism and the availability of robust experimental protocols have solidified its role as an essential tool in neuroscience research and drug discovery. However, its psychotomimetic side effects, which are a direct consequence of its potent NMDA receptor antagonism, have limited its clinical utility. Nevertheless, the study of Dizocilpine continues to provide valuable insights into the complex role of the NMDA receptor in brain function and disease.

References

- 1. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Famotidine has a neuroprotective effect on MK-801 induced toxicity via the Akt/GSK-3β/β-catenin signaling pathway in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Group II metabotropic glutamate receptor agonist ameliorates MK801-induced dysfunction of NMDA receptors via the Akt/GSK-3β pathway in adult rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wnt3A Induces GSK-3β Phosphorylation and β-Catenin Accumulation Through RhoA/ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 12. psychogenics.com [psychogenics.com]

- 13. mdpi.com [mdpi.com]

- 14. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]

The Discovery and Chemical Synthesis of MK-801: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-801, also known by its chemical name dizocilpine, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Discovered by a team at Merck in 1982, this compound has become an invaluable tool in neuroscience research for studying the physiological and pathological roles of the NMDA receptor.[1] Despite its initial promise as a neuroprotective agent, the discovery of neurotoxic side effects, known as Olney's lesions, in preclinical studies halted its development for clinical use in humans.[1] Nevertheless, MK-801 remains a widely used compound in experimental models to investigate conditions such as psychosis, neurodegeneration, and synaptic plasticity. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to MK-801.

Discovery and Development

The discovery of MK-801 was a significant milestone in the field of neuroscience. It emerged from a research program at Merck aimed at identifying compounds that could modulate the activity of excitatory amino acid receptors. Its identification in 1982 provided researchers with a powerful tool to probe the function of the NMDA receptor, a key player in synaptic transmission and plasticity.

Initial studies revealed MK-801's potent anticonvulsant and neuroprotective properties in various animal models. However, subsequent investigations uncovered a major liability: the induction of neuronal vacuolization and cell death in specific brain regions, a phenomenon later termed Olney's lesions.[1] This discovery led to the discontinuation of its clinical development for indications such as stroke and epilepsy. Despite this setback, the unique mechanism of action and high affinity of MK-801 have solidified its role as a critical research tool.

Chemical Synthesis of MK-801

The chemical synthesis of MK-801 (dizocilpine) has been approached through various routes. A common and illustrative pathway starts from dibenzosuberenone. This multi-step synthesis involves the formation of the characteristic bridged tricycle structure.

Synthesis Pathway Overview

A representative synthesis of MK-801 is outlined below. This pathway highlights the key chemical transformations required to construct the complex molecular architecture of dizocilpine.

Caption: A simplified reaction scheme for the synthesis of MK-801.

Mechanism of Action

MK-801 exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.

The mechanism of MK-801's action is both use- and voltage-dependent. This means that the NMDA receptor channel must be open for MK-801 to bind. Once the channel is activated by the binding of glutamate and a co-agonist, and the voltage-dependent magnesium block is relieved, MK-801 can enter the ion channel pore and bind to a specific site, physically occluding the channel and preventing the influx of calcium ions. This blockade is long-lasting, contributing to its potent effects.

NMDA Receptor Signaling Pathway and MK-801 Blockade

The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention by MK-801.

Caption: Mechanism of MK-801 action on the NMDA receptor signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for MK-801 from various studies.

Table 1: Binding Affinity of MK-801

| Parameter | Brain Region/Receptor Subunit | Value | Reference |

| Kd | Rat Cerebral Cortex | 6.3 nM | [2] |

| Kd | Rat Cortex | 4.59 nM | [3] |

| Kd | Rat Cerebellum | 25.99 nM | [3] |

| Kd (high affinity) | Rat Striatum | 1.43 nM | [3] |

| Kd (low affinity) | Rat Striatum | 12.15 nM | [3] |

| Ki | Rat Brain Membranes | 37.2 nM |

Table 2: Inhibitory Concentration (IC50) of MK-801

| Experimental Condition | Receptor Subunit | Value | Reference |

| NMDA-induced currents in cultured superior colliculus neurons | - | 0.14 ± 0.04 µM | [1] |

| Blockade of LTP induction in rat hippocampal slices | - | 0.13 ± 0.02 µM | [1] |

| Inhibition of NMDA-induced currents | GluN1/NR2A | 9-38 nM (for (+)MK-801) | [4] |

| Inhibition of NMDA-induced currents | GluN1/NR2B | 9-38 nM (for (+)MK-801) | [4] |

| Inhibition of NMDA-induced currents | GluN1/NR2C | 9-38 nM (for (+)MK-801) | [4] |

| Inhibition of NMDA-induced currents | GluN1/NR2D | 9-38 nM (for (+)MK-801) | [4] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol describes a method to determine the binding characteristics of compounds to the NMDA receptor using [³H]MK-801.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Test compounds

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a desired protein concentration (e.g., 0.2-0.5 mg/mL).

-

-

Binding Assay:

-

In test tubes, add the membrane preparation, [³H]MK-801 (at a concentration near its Kd, e.g., 1-5 nM), and either buffer, unlabeled MK-801 (e.g., 10 µM for non-specific binding), or the test compound.

-

Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

In Vivo Model of Schizophrenia-like Behaviors

This protocol outlines a general workflow for inducing and assessing schizophrenia-like behaviors in rodents using MK-801.

Caption: Experimental workflow for an MK-801-induced model of schizophrenia.

Procedure:

-

Animal Acclimation: Acclimate rodents (rats or mice) to the housing and handling conditions for at least one week before the experiment.

-

Baseline Behavioral Testing (Optional): Conduct baseline assessments of locomotor activity, cognitive function, and social behavior to establish a pre-treatment baseline.

-

MK-801 Administration: Administer MK-801 via intraperitoneal (i.p.) injection at a dose known to induce the desired behavioral phenotype (e.g., 0.1-0.5 mg/kg for hyperlocomotion and cognitive deficits).

-

Behavioral Testing:

-

Hyperlocomotion (Positive Symptom Model): Shortly after MK-801 administration (e.g., 30 minutes), place the animal in an open field arena and record its locomotor activity for a set duration.

-

Cognitive Deficits (Cognitive Symptom Model): Assess learning and memory using tasks such as the T-maze (spontaneous alternation) or the Morris water maze (spatial learning).

-

Social Interaction Deficits (Negative Symptom Model): Measure the time spent in social interaction with a novel conspecific.

-

-

Data Collection and Analysis: Quantify the behavioral parameters and analyze the data using appropriate statistical methods to compare the MK-801 treated group with a vehicle-treated control group.

Conclusion

MK-801, since its discovery at Merck, has been a pivotal compound in the study of NMDA receptor function. While its clinical utility has been hampered by neurotoxic effects, its potent and specific mechanism of action has made it an indispensable research tool. A thorough understanding of its chemical synthesis, mechanism of action, and the experimental protocols for its use is essential for researchers in the fields of neuroscience and drug development. This guide provides a comprehensive technical overview to support the continued use of MK-801 in advancing our understanding of the brain in health and disease.

References

- 1. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Dizocilpine Maleate: An In-depth Technical Guide to its NMDA Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of (-)-Dizocilpine maleate (B1232345) (also known as MK-801) to the N-methyl-D-aspartate (NMDA) receptor. This document details quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways, offering a critical resource for professionals in neuroscience research and drug development.

Executive Summary

(-)-Dizocilpine (MK-801) is a potent and well-characterized non-competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system.[1][2] It binds with high affinity to a site within the ion channel of the receptor, thereby blocking the influx of cations, most notably Ca2+.[2][3] This blockade is use- and voltage-dependent, meaning the channel must be open for Dizocilpine to bind.[2] The binding affinity of (-)-Dizocilpine can vary depending on the specific subunit composition of the NMDA receptor and the brain region being examined, indicating receptor heterogeneity.

Quantitative Binding Affinity Data

The binding affinity of (-)-Dizocilpine to the NMDA receptor is typically determined through radioligand binding assays using --INVALID-LINK---MK-801. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a higher binding affinity. The following table summarizes the Kd values for [3H]MK-801 binding in various rat brain regions.

| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |

| Cortex | 4.59 | 0.836 | [4] |

| Cerebellum | 25.99 | 0.573 | [4] |

| Striatum (High Affinity Site) | 1.43 | 0.272 | [4] |

| Striatum (Low Affinity Site) | 12.15 | 1.76 | [4] |

| Hippocampus (2 months old) | No significant change with age | No significant change with age | [5] |

| Hippocampus (8 months old) | No significant change with age | No significant change with age | [5] |

| Frontal Cortex (2 months old) | No significant change with age | No significant change with age | [5] |

| Frontal Cortex (8 months old) | No significant change with age | No significant change with age | [5] |

Experimental Protocols

The determination of (-)-Dizocilpine's binding affinity to the NMDA receptor is primarily achieved through radioligand binding assays. A standard protocol using --INVALID-LINK---MK-801 is outlined below.

3H-MK-801 Radioligand Binding Assay

This protocol is a convenient method to assess ligand interaction with the channel-blocking site of the NMDA receptor.[6][7]

1. Membrane Preparation:

-

Brains (excluding cerebella) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).[8]

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and other interfering substances.

-

The final pellet containing the cell membranes is resuspended in the assay buffer. A sample is taken to determine the protein concentration.[9]

2. Binding Assay:

-

A specific amount of membrane protein (e.g., 0.2 mg) is incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM).[8]

-

The incubation is carried out in a Tris-HCl buffer at 25°C for a duration sufficient to reach equilibrium (e.g., 180 minutes).[8]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[8]

3. Filtration and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is then measured using a scintillation counter.[9]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation binding studies, where the concentration of [3H]MK-801 is varied, are performed to determine the Kd and Bmax values by fitting the data to a saturation binding curve using non-linear regression analysis.

Below is a graphical representation of the experimental workflow.

Experimental workflow for [3H]MK-801 radioligand binding assay.

NMDA Receptor Signaling Pathway

The binding of (-)-Dizocilpine to the NMDA receptor blocks the downstream signaling cascades that are normally initiated by glutamate and co-agonist (glycine or D-serine) binding and subsequent Ca2+ influx.

Upon activation, the NMDA receptor channel opens, allowing Ca2+ to enter the postsynaptic neuron. This influx of Ca2+ acts as a second messenger, triggering a complex array of intracellular signaling pathways that are crucial for synaptic plasticity, learning, and memory.[3][10] Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the activation of transcription factors such as the cAMP response element-binding protein (CREB).[11] These signaling cascades ultimately lead to changes in gene expression and protein synthesis, resulting in long-lasting modifications of synaptic strength.

The diagram below illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by (-)-Dizocilpine.

NMDA receptor signaling pathway and inhibition by (-)-Dizocilpine.

Conclusion

(-)-Dizocilpine maleate remains a pivotal pharmacological tool for investigating the function and dysfunction of the NMDA receptor. Its high-affinity, non-competitive antagonism provides a robust mechanism for probing the roles of NMDA receptor-mediated signaling in various physiological and pathological processes. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the intricate mechanisms of glutamatergic neurotransmission and to develop novel therapeutic strategies targeting the NMDA receptor.

References

- 1. madison-proceedings.com [madison-proceedings.com]

- 2. Dizocilpine - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methyl-D-aspartate receptor binding in brains of rats at different ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Neurotropic Profile of MK-801 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-801 (Dizocilpine), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a cornerstone in neuroscience research for decades. Its ability to block the ion channel of the NMDA receptor has profound effects on neuronal function, leading to a dichotomous profile of both neuroprotection and neurotoxicity. This technical guide provides an in-depth exploration of the neurotropic effects of MK-801 in the central nervous system (CNS). It summarizes key quantitative data, details experimental protocols for assessing its effects, and visualizes the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the complex actions of NMDA receptor modulation.

Introduction: The Role of MK-801 as an NMDA Receptor Antagonist

The NMDA receptor is a critical component of excitatory synaptic transmission and is pivotal for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key mechanism in various neurological disorders. MK-801 binds to a site within the ion channel of the NMDA receptor, thereby preventing the influx of Ca2+ and Na+ ions. This action underlies both its therapeutic potential and its adverse effects. While the blockade of excessive NMDA receptor activity can be neuroprotective in conditions like ischemia, the disruption of normal glutamatergic neurotransmission can lead to psychotomimetic effects and neuronal damage. This guide will dissect these multifaceted effects.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of MK-801.

Table 1: In Vivo Neuroprotective and Neurotoxic Dosing of MK-801 in Rodent Models

| Animal Model | MK-801 Dose | Route of Administration | Observed Effect | Reference |

| Rat (Hypoglycemic Brain Damage) | 1.5-5.0 mg/kg | Intravenous | Mitigated selective neuronal necrosis in hippocampus and striatum. | [1] |

| Rat (NMDA-induced Excitotoxicity) | 1-10 mg/kg | Intraperitoneal (i.p.) | Prevented neurodegeneration in the striatum and hippocampus. | [2] |

| Rat (Traumatic Brain Injury) | 0.5, 2, 10 mg/kg | Not Specified | Reduced neuronal damage and preserved learning and memory. | [3] |

| Rat (Focal Cerebral Ischemia) | 0.5 mg/kg | Intravenous | Reduced volume of ischemic damage in the cerebral cortex. | [4] |

| Mouse (Schizophrenia Model) | 0.1 mg/kg for 7 days | Intraperitoneal (i.p.) | Induced schizophrenia-like behaviors. | [5] |

| Rat (Schizophrenia Model) | 0.15 mg/kg | Co-administered | Disrupted behavioral flexibility in serial reversal learning test. | [6] |

Table 2: In Vitro Effects of MK-801 on Neuronal Viability and Signaling

| Cell Type | MK-801 Concentration | Duration of Exposure | Observed Effect | Reference |

| Primary Cortical Neurons | 1 µM | 30 minutes | Provided long-term protection against NMDA, AMPA, and hypoxia. | [7] |

| Primary Neuronal Cultures | 20, 50, 100, 200 µM | 24 and 48 hours | Dose-dependent decrease in cell viability. | [8] |

| Hippocampal Astrocytes | 20 µM | 5 days | Enhanced proliferation and transiently increased BDNF expression. | [9] |

| Human Embryonic Stem Cell-derived Neurons | 10 µM | 24 hours | Prevented glutamate-induced excitotoxicity. | [10] |

Table 3: Effects of MK-801 on Neurotrophic Factors and Signaling Molecules

| Animal/Cell Model | MK-801 Treatment | Brain Region/Cell Type | Effect on Molecule | Reference |

| Rat | 0.5 mg/kg/day for 6 days (i.p.) | Hippocampus | Decreased BDNF protein levels. | [11] |

| Rat (Sepsis) | 0.025 mg/kg (single dose) | Hippocampus | No change in BDNF levels, prevented memory impairment. | [12] |

| Rat (Parkinson's Disease Model) | 0.2 mg/kg (i.p.) | Hippocampus | Increased neural stem cell proliferation via Wnt/β-catenin signaling. | [13] |

| Mouse (Schizophrenia Model) | i.p. injection for 7 days | Prefrontal Cortex & VTA | Attenuated Wnt signaling pathway. | [5] |

Core Signaling Pathways Modulated by MK-801

MK-801's primary action of blocking the NMDA receptor initiates a cascade of downstream effects on various signaling pathways crucial for neuronal survival, growth, and plasticity.

NMDA Receptor Blockade and Excitotoxicity

The fundamental mechanism of MK-801's neuroprotective effect is the prevention of excessive Ca2+ influx through the NMDA receptor ion channel, which is a key trigger for excitotoxic neuronal death.

Modulation of BDNF Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of neuronal survival, differentiation, and synaptic plasticity. MK-801 has been shown to modulate BDNF expression, often in a region-specific and context-dependent manner. In some instances of injury, MK-801 can preserve BDNF levels, while chronic administration can lead to its downregulation.

Interaction with the mTOR Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis, all of which are vital for neuronal health and plasticity. MK-801 can influence mTOR signaling, which may contribute to its effects on synaptic plasticity and its use in models of schizophrenia.

Wnt/β-Catenin Signaling and Neurogenesis

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult neurogenesis. Some studies suggest that MK-801 can modulate this pathway, impacting neural stem cell proliferation and differentiation, particularly in disease models like Parkinson's.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to study the neurotropic effects of MK-801. These are generalized procedures and should be optimized for specific experimental conditions.

In Vivo Model of Schizophrenia (Rat)

This protocol is used to induce schizophrenia-like symptoms in rats for preclinical testing of antipsychotic drugs.

-

Animals: Male Long-Evans or Sprague-Dawley rats (320-350 g) are commonly used.[6]

-

MK-801 Administration:

-

Behavioral Assessment:

-

Social Interaction Test: To model negative symptoms, social interaction time between two rats is measured, often using automated video tracking.[15]

-

Prepulse Inhibition (PPI): To assess sensorimotor gating deficits, the startle response to a strong acoustic stimulus is measured with and without a preceding weaker prepulse.

-

Cognitive Flexibility (e.g., Serial Reversal Learning): An operant conditioning task where the animal must learn to discriminate between two levers for a reward, and the correct lever is periodically reversed.[6]

-

-

Workflow Diagram:

Workflow for the MK-801 induced schizophrenia model.

In Vivo Neuroprotection Assay (Rat Model of Excitotoxicity)

This protocol assesses the ability of MK-801 to protect neurons from excitotoxic insults.

-

Animals: Adult male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Excitotoxicity: A neurotoxin such as NMDA (e.g., 200 nmol) or quinolinate is injected intracerebrally into a specific brain region (e.g., striatum or hippocampus).[2]

-

MK-801 Administration: MK-801 (e.g., 1-10 mg/kg, i.p.) is administered either before or at various time points after the excitotoxin injection.[2][16]

-

Assessment of Neuronal Damage:

-

After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological or biochemical analysis.[2]

-

Histology: Brain sections are stained (e.g., with Nissl stain) to visualize and quantify neuronal loss in the targeted region.

-

Biochemical Markers: Levels of specific neuronal markers, such as choline (B1196258) acetyltransferase (ChAT) for cholinergic neurons or glutamate decarboxylase (GAD) for GABAergic neurons, are measured in tissue homogenates.[2]

-

In Vitro Neurotoxicity/Neuroprotection Assay

This protocol uses primary neuronal cultures to assess the direct effects of MK-801 on neuronal viability.

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured.

-

Treatment:

-

Viability Assays:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[8]

-

Live/Dead Staining: Uses fluorescent dyes like propidium (B1200493) iodide to identify dead cells.[7]

-

Western Blotting for BDNF and mTOR Pathway Proteins

This protocol is used to quantify changes in the expression and phosphorylation of key signaling proteins.

-

Sample Preparation: Brain tissue (e.g., hippocampus, prefrontal cortex) is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., anti-BDNF, anti-phospho-mTOR, anti-mTOR).[11][18]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity, which is typically normalized to a loading control like β-actin or GAPDH.[11]

Immunohistochemistry (IHC) for Neuronal Markers

This protocol allows for the visualization and localization of specific proteins within the brain tissue architecture.

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA, cryoprotected in sucrose, and then sectioned on a cryostat or microtome.

-

Antigen Retrieval: For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Heat-induced epitope retrieval (e.g., using citrate (B86180) buffer, pH 6.0) is often performed to unmask antigens.[19]

-

Staining:

-

Sections are permeabilized (e.g., with Triton X-100) and blocked with normal serum to reduce non-specific binding.[20]

-

Sections are incubated with a primary antibody against the target protein (e.g., NeuN for neurons, cleaved caspase-3 for apoptotic cells).

-

After washing, sections are incubated with a fluorescently-labeled or enzyme-conjugated secondary antibody.

-

-

Visualization:

-

For fluorescent staining, sections are counterstained with a nuclear stain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.

-

For enzymatic staining (e.g., using HRP and DAB), a colored precipitate is formed, which can be visualized with a bright-field microscope.[19]

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis.

-

Lysate Preparation: Cell or tissue lysates are prepared in a chilled lysis buffer.[21]

-

Assay Reaction: The lysate (containing a specific amount of protein) is incubated with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) in a reaction buffer.[22][23]

-

Detection:

-

Data Analysis: The fold increase in caspase-3 activity is determined by comparing the readings from treated samples to untreated controls.

Conclusion

MK-801 remains an invaluable tool for dissecting the roles of the NMDA receptor in the CNS. Its neurotropic effects are complex, exhibiting both neuroprotective potential in the context of excitotoxicity and neurotoxic properties with chronic or high-dose administration. The impact of MK-801 extends beyond direct neuronal survival, influencing critical signaling pathways like BDNF, mTOR, and Wnt/β-catenin, which regulate synaptic plasticity, neurogenesis, and higher cognitive functions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these multifaceted effects. A thorough understanding of MK-801's dose- and context-dependent actions is essential for its effective use in preclinical models and for the development of novel therapeutic strategies targeting the glutamatergic system.

References

- 1. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MK-801 induces schizophrenic behaviors through downregulating Wnt signaling pathways in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychogenics.com [psychogenics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling [frontiersin.org]

- 10. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute low dose of MK-801 prevents memory deficits without altering hippocampal DARPP-32 expression and BDNF levels in sepsis survivor rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo protection against NMDA-induced neurodegeneration by MK-801 and nimodipine: combined therapy and temporal course of protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 18. BDNF Activates mTOR to Regulate GluR1 Expression Required for Memory Formation | PLOS One [journals.plos.org]

- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 21. mpbio.com [mpbio.com]

- 22. abcam.com [abcam.com]

- 23. media.cellsignal.com [media.cellsignal.com]

An In-depth Technical Guide to Early Studies on Dizocilpine (MK-801) Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Excitotoxicity-Targeted Neuroprotection

Dizocilpine (B47880), also known as MK-801, emerged in the late 1980s as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its discovery coincided with the burgeoning "excitotoxicity" hypothesis, which posits that excessive activation of excitatory amino acid receptors, particularly the NMDA receptor, leads to neuronal death in conditions like stroke and brain trauma.[3][4] Ischemic events trigger a massive release of the neurotransmitter glutamate (B1630785).[5] This glutamate overload excessively stimulates NMDA receptors, causing a prolonged influx of calcium ions (Ca²⁺) into neurons.[2] This intracellular calcium overload activates a cascade of destructive enzymes, leading to cell death.[6] Dizocilpine, by blocking the NMDA receptor's ion channel, offered a direct pharmacological strategy to interrupt this lethal cascade, generating significant excitement for its potential as a neuroprotective agent.[1][5] This guide delves into the foundational preclinical studies that defined the initial promise of Dizocilpine in an era focused on mitigating the immediate damage from ischemic brain injury.

Mechanism of Action: Blocking the Excitotoxic Cascade

The neuroprotective effect of Dizocilpine is primarily attributed to its blockade of the NMDA receptor ion channel.[1][5] Under ischemic conditions, the following cascade occurs:

-

Energy Failure & Glutamate Release: Lack of oxygen and glucose disrupts neuronal energy metabolism, leading to uncontrolled release of glutamate into the synaptic cleft.

-

NMDA Receptor Overactivation: High concentrations of glutamate persistently activate NMDA receptors.

-

Pathological Ca²⁺ Influx: The activated channels allow an excessive and sustained influx of Ca²⁺ into the neuron.

-

Activation of Degradative Enzymes: Elevated intracellular Ca²⁺ activates proteases, lipases, and nitric oxide synthase, which degrade cellular components and generate damaging free radicals.[7]

-

Mitochondrial Dysfunction & Apoptosis: Calcium overload damages mitochondria, further depleting energy and releasing pro-apoptotic factors, ultimately leading to neuronal death.[6][7]

Dizocilpine acts as an "uncompetitive" antagonist, meaning it only binds to the NMDA receptor's ion channel when the receptor is already activated by glutamate.[2] This "use-dependent" mechanism makes it particularly effective during pathological states of excessive receptor activation while theoretically sparing normal synaptic transmission.[2]

Key Preclinical Studies in Ischemic Models

Early research heavily relied on animal models of focal and global cerebral ischemia to test Dizocilpine's efficacy. The most common model was the permanent or transient Middle Cerebral Artery Occlusion (MCAO) in rats, which mimics human stroke.

Experimental Protocols: A Generalized Workflow

The pioneering studies generally followed a similar workflow to induce and assess neuroprotection in rodent models of focal ischemia.

Detailed Methodology Example: Rat MCAO Model

-

Animal Model: Male Wistar or spontaneously hypertensive rats were commonly used. Anesthesia was induced, often with halothane.[8][9]

-

Surgical Procedure (MCAO): A common technique involved the intraluminal suture method. A nylon suture was introduced into the external carotid artery and advanced up the internal carotid artery to block the origin of the Middle Cerebral Artery (MCA), thus inducing focal ischemia. For transient ischemia, the suture would be withdrawn after a set period (e.g., 2 hours).[10]

-

Drug Administration: Dizocilpine was typically dissolved in saline and administered intravenously (i.v.) or intraperitoneally (i.p.). Dosing regimens varied, with some studies using a bolus injection followed by a continuous infusion to maintain steady plasma levels.[11][12] Administration timing was a critical variable, occurring either before, during, or at various points after the ischemic insult.[5]

-

Assessment of Neuroprotection: After a survival period (ranging from hours to several days), animals were euthanized. The brains were removed, sectioned, and stained. A frequent method was using 2,3,5-triphenyltetrazolium chloride (TTC), a stain that colors viable tissue red, leaving the infarcted (dead) tissue unstained (white). The volume of the infarct was then calculated.[13]

Quantitative Data from Seminal Studies

The following table summarizes key quantitative findings from early, influential studies on Dizocilpine's neuroprotective effects in various ischemia models.

| Study (Lead Author, Year) | Animal Model | Dizocilpine (MK-801) Dose and Timing | Key Outcome Measure | Reported Neuroprotection (Reduction in Damage) |

| Gill et al. (1991)[8][12] | Rat, permanent MCAO | 0.12 mg/kg i.v. bolus + 1.8 µg/kg/min infusion at time of occlusion | Cortical Infarct Volume | ~60% reduction |

| Gill et al. (1991)[8][12] | Rat, permanent MCAO | 0.4 mg/kg i.v. bolus + 6 µg/kg/min infusion at time of occlusion | Cortical Infarct Volume | ~40% reduction (less protection at higher dose, possibly due to hypotension) |

| Sauer et al. (1991)[11] | Rat, permanent MCAO | 1 mg/kg i.p., 30 min prior to ischemia | Cortical Infarct Volume | ~55% reduction |

| Buchan & Pulsinelli (1990) | Rat, 2h transient MCAO | 5 mg/kg i.p., 30 min prior to ischemia | Total Infarct Volume | ~73% reduction[10] |

| Lin et al. (1993)[9] | Rat, repeated global ischemia | 3 mg/kg i.p., 45 min after first ischemic insult | Neuronal counts (CA1) | 11- to 14-fold increase in normal neurons |

| Foster et al. (1988)[14] | Rat, direct NMDA injection | 1-10 mg/kg i.p., after NMDA injection | Cholinergic & GABAergic neuron survival | Significant protection when given up to 5 hours post-injection |

Summary of Early Findings and Emerging Challenges

The initial preclinical results for Dizocilpine were overwhelmingly positive, demonstrating robust neuroprotection across multiple animal models and experimental paradigms. Studies consistently showed that Dizocilpine could significantly reduce the volume of brain tissue death following an ischemic event.[8][10][11] The drug was effective when given before the insult and, critically, even when administered in the post-ischemic period, though the therapeutic window was often narrow.[5][14]

However, this early promise was tempered by significant challenges that ultimately halted its clinical development for stroke:

-

Psychotomimetic Side Effects: As a potent NMDA antagonist, Dizocilpine produced significant side effects, including hallucinations and cognitive disturbances, similar to phencyclidine (PCP).[3][11]

-

Neuronal Vacuolization: At therapeutic doses, Dizocilpine was found to cause reversible microvacuolization in certain neurons, raising concerns about its neurotoxicity.[15]

-

Cardiovascular Effects: Higher doses of Dizocilpine could cause hypotension, which is detrimental in the context of stroke as it can worsen cerebral blood flow to the ischemic penumbra.[12][16]

-

Narrow Therapeutic Window: The time frame after a stroke in which the drug could be effectively administered proved to be very short.[5]

Conclusion and Legacy

The early, intensive research into Dizocilpine was a landmark in neuroscience and drug development. It provided powerful in-vivo validation of the excitotoxicity hypothesis in ischemic brain injury and demonstrated that targeting the NMDA receptor was a viable neuroprotective strategy.[5][17] While Dizocilpine itself failed to translate to clinical use for stroke due to its adverse effect profile, the knowledge gained from these foundational studies was invaluable.[3][4] This research paved the way for the development of second-generation NMDA receptor antagonists with more favorable safety profiles (e.g., memantine) and informed the broader field of neuroprotection, which continues to seek ways to safely and effectively salvage brain tissue in the aftermath of devastating injuries like stroke.[18]

References

- 1. madison-proceedings.com [madison-proceedings.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. The rise and fall of NMDA antagonists for ischemic stroke. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pharmacologic studies of the neuroprotective actions of a glutamate antagonist in ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neo-med.org [neo-med.org]

- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MK-801 (dizocilpine) protects the brain from repeated normothermic global ischemic insults in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of dizocilpine (MK-801), phencyclidine, and nimodipine on infarct size 48 h after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative and dynamic MRI of neuroprotection in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. MK-801 reduces uptake and stimulates efflux of excitatory amino acids via membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pre- and postischemic effects of the NMDA receptor antagonist dizocilpine maleate (MK-801) on collateral cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]

An In-depth Technical Guide on the Historical Context of MK-801 in Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its discovery and subsequent investigation have been pivotal in shaping our understanding of the neurobiology of schizophrenia. This technical guide provides a comprehensive overview of the historical context of MK-801 in schizophrenia research, detailing its mechanism of action, its role in the development of the glutamate (B1630785) hypothesis of schizophrenia, key experimental findings, and its lasting impact on the field.

The Glutamate Hypothesis of Schizophrenia: A Paradigm Shift

For decades, the dopamine (B1211576) hypothesis dominated schizophrenia research. However, the observation that NMDA receptor antagonists like phencyclidine (PCP) and ketamine could induce both positive and negative symptoms, as well as cognitive deficits resembling schizophrenia in healthy individuals, led to the formulation of the glutamate hypothesis.[1][2][3] This hypothesis posits that a primary deficit in NMDA receptor function, or glutamatergic hypofunction, could be a core pathophysiological mechanism in schizophrenia.[2][4][5] MK-801, with its high affinity and specificity for the NMDA receptor, became an invaluable pharmacological tool to probe this hypothesis in preclinical models.[1][6]

The theory suggests that reduced NMDA receptor activity, particularly on inhibitory GABAergic interneurons, leads to a disinhibition of downstream glutamatergic pathways.[1] This, in turn, results in excessive stimulation of cortical neurons through non-NMDA receptors, contributing to the symptoms of schizophrenia.[1]

Mechanism of Action of MK-801

MK-801 is an uncompetitive, open-channel blocker of the NMDA receptor.[7][8] This means it only binds to the receptor when it is in its active, open state, which requires the concurrent binding of both glutamate and a co-agonist (glycine or D-serine) and depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg2+) block.[8]

Once the channel is open, MK-801 enters and binds to a site within the ion channel pore, physically obstructing the flow of ions such as calcium (Ca2+), sodium (Na+), and potassium (K+).[7][8] This blockade is use-dependent and has a very slow off-rate, resulting in a long-lasting inhibition of NMDA receptor function.[9] The high affinity of MK-801 for its binding site has been a key factor in its utility for research, though it also contributes to its adverse side effects that have precluded its clinical use.[9]

Key Preclinical Research and Experimental Models

The administration of MK-801 to rodents has been instrumental in developing animal models that recapitulate various aspects of schizophrenia, including positive and negative symptoms, and cognitive impairments.[10][11][12]

Behavioral Models

-

Hyperlocomotion and Stereotypy: Acute administration of MK-801 induces a dose-dependent increase in locomotor activity and repetitive, stereotyped behaviors in rodents.[13][14][15] These behaviors are often considered analogous to the positive symptoms of schizophrenia, such as agitation and psychosis.[11][15]

-

Prepulse Inhibition (PPI) Deficits: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. MK-801 reliably disrupts PPI in rodents, providing a quantifiable model for studying this particular deficit.[16][17][18]

-

Social Withdrawal: MK-801 has been shown to induce social withdrawal in rats, modeling the negative symptoms of schizophrenia.[11]

-

Cognitive Deficits: Researchers have used various cognitive tasks to demonstrate MK-801-induced impairments in learning, memory, and executive function.[19][20] These include deficits in spatial working memory in tasks like the T-maze and radial arm maze.[10][20]

Neurochemical Effects

MK-801 administration leads to complex changes in neurotransmitter systems, most notably dopamine and glutamate.

-

Dopamine Release: MK-801 has been shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area (A10) and substantia nigra (A9).[21] This leads to increased dopamine release in terminal fields such as the medial prefrontal cortex and the nucleus accumbens, while effects in the striatum are more varied.[21] This interaction between the glutamate and dopamine systems is a crucial aspect of the integrated neurobiology of schizophrenia.

-

Glutamate Release: Paradoxically, systemic administration of NMDA receptor antagonists like MK-801 can lead to an increase in glutamate release in the prefrontal cortex.[5][22] This is thought to be a consequence of the disinhibition of cortical pyramidal neurons.[5]

Quantitative Data from Key Studies

| Parameter | Value/Effect | Species | Reference |

| Binding Affinity (Kd) | ~30 nM | - | [23] |

| Hyperactivity (Dose-Response) | 0.05 mg/kg and 0.1 mg/kg significantly increased hyperactivity compared to saline. The peak effect of a 0.5 mg/kg dose occurred around 30 minutes post-administration. | Rat | [13] |

| Stereotypy (Dose-Response) | Observed at doses as low as 0.05 mg/kg in male rats. | Rat | [14] |

| Prepulse Inhibition Disruption (Dose) | 0.15 mg/kg i.p. injection was sufficient to disrupt PPI. | Mouse | [16] |

| Dopamine Release | 2 mg/kg i.p. stimulated dopamine release in the medial prefrontal cortex and nucleus accumbens. | Rat | [21] |

| Glutamate Release | Systemic administration increases glutamate release in the medial prefrontal cortex. | - | [22] |

Detailed Experimental Protocols

MK-801-Induced Hyperactivity in Rats

-

Animals: Adult male rats are habituated to an automated open-field system for a designated period (e.g., 1 hour) immediately before the experiment.[13]

-

Drug Administration: MK-801 is dissolved in saline and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.05 mg/kg, 0.1 mg/kg, 0.5 mg/kg).[13] A control group receives an equivalent volume of saline.[13]

-

Data Collection: Immediately following injection, locomotor activity is recorded using an automated system that tracks movement. Data is typically collected in consecutive time bins (e.g., 5-minute intervals) for a total duration of several hours (e.g., 4 hours).[13]

-

Analysis: The primary endpoints are measures of horizontal and vertical activity, total distance traveled, and time spent in different zones of the open field. Statistical analysis is performed to compare the effects of different doses of MK-801 to the saline control group.

MK-801-Induced Prepulse Inhibition (PPI) Deficit in Mice

-

Apparatus: The experiment is conducted in ventilated, soundproof startle chambers equipped with a cylinder to house the animal and a system to measure the startle response.[16]

-

Acclimation and Drug Administration: Mice are injected i.p. with either saline or MK-801 (e.g., 0.15 mg/kg) and allowed to acclimate to the apparatus for a set period (e.g., 30 minutes).[16]

-

Testing Protocol: The session begins with a brief acclimation period at a background noise level (e.g., 68 dB).[16] The protocol consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A single strong auditory stimulus (e.g., 110 dB white noise for 40 ms).[16]

-

Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 2, 4, 8, or 16 dB above background) precedes the startling pulse by a specific interval (e.g., 100 ms).[16]

-

No-stimulus trials: Only background noise is present.[16]

-

-

Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] x 100.[16]

Signaling Pathways and Visualizations

The blockade of NMDA receptors by MK-801 initiates a cascade of downstream signaling events that are believed to contribute to the observed behavioral and neurochemical changes.

Caption: NMDA Receptor Signaling and MK-801 Blockade.

Caption: Typical Experimental Workflow for MK-801 Studies.

Caption: Logical Relationship in the Glutamate Hypothesis.

Legacy and Impact on Drug Development

The research conducted with MK-801 has had a profound and lasting impact on the field of schizophrenia research and drug development. It was instrumental in solidifying the glutamate hypothesis of schizophrenia, shifting the focus beyond a purely dopamine-centric view of the disorder.[24] This has opened up new avenues for therapeutic intervention, with a focus on modulating the glutamatergic system.

While MK-801 itself is not clinically viable due to its psychotomimetic and neurotoxic effects at higher doses, the knowledge gained from its use has spurred the development of more refined glutamatergic modulators.[6][9] These include compounds targeting the glycine site of the NMDA receptor, as well as drugs that act on metabotropic glutamate receptors (mGluRs), with the aim of restoring glutamatergic homeostasis without the adverse effects of direct NMDA receptor blockade.[1]

Conclusion

MK-801 has been an indispensable tool in the historical and ongoing investigation of schizophrenia. Its ability to potently and selectively block the NMDA receptor provided researchers with a means to model key aspects of the disorder in preclinical settings, leading to the validation and refinement of the glutamate hypothesis. The wealth of data generated from studies using MK-801 has fundamentally altered our understanding of the neurobiology of schizophrenia and continues to guide the development of novel therapeutic strategies aimed at the glutamatergic system. While its direct clinical application is not feasible, the legacy of MK-801 is evident in the current landscape of schizophrenia research, which embraces a more comprehensive, multi-neurotransmitter view of this complex disorder.

References

- 1. brainkart.com [brainkart.com]

- 2. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]

- 3. [Glutamate hypothesis of schizophrenia and targets for new antipsychotic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. From Revolution to Evolution: The Glutamate Hypothesis of Schizophrenia and its Implication for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 11. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]

- 17. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cannabidiol reverses MK-801-induced disruption of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]

- 20. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Role of different monoamine receptors controlling MK-801-induced release of serotonin and glutamate in the medial prefrontal cortex: relevance for antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Enantiomers of (-)-Dizocilpine Maleate: Activity and Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizocilpine (B47880), also known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by binding to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions. This action is both use- and voltage-dependent, meaning the channel must be open for Dizocilpine to bind.[1] As a chiral molecule, Dizocilpine exists as two enantiomers: the more active (+)-enantiomer and the less active (-)-enantiomer. This technical guide provides an in-depth overview of the differential activities of these enantiomers, detailed experimental protocols for their study, and a summary of the key signaling pathways involved.

Quantitative Data on Dizocilpine Enantiomer Activity

The following tables summarize the key quantitative data regarding the binding affinities and inhibitory activities of the Dizocilpine enantiomers.

| Table 1: NMDA Receptor Binding Affinity | |

| Enantiomer | Ki (nM) |

| (+)-Dizocilpine | 37.2[2][3][4] |

| (-)-Dizocilpine | 211.7[5] |

| Table 2: Binding Affinity in Rat Brain Regions | ||

| Brain Region | KD (nM) | Bmax (pmol/mg protein) |

| Cortex | 4.59 | 0.836[6] |

| Cerebellum | 25.99 | 0.573[6] |

| Striatum (High Affinity Site) | 1.43 | 0.272[6] |

| Striatum (Low Affinity Site) | 12.15 | 1.76[6] |

| Table 3: Inhibition of Monoamine Transporters by (-)-Dizocilpine | |

| Transporter | Ki (µM) |

| Norepinephrine | 3.7[5] |

| Dopamine | 40[5] |

| Serotonin | 47[5] |

| Table 4: Acetylcholinesterase (AChE) Inhibition | ||

| Enantiomer | Source | Ki (µM) |

| (-)-Dizocilpine | Electric Eel | 6.2[7][8] |

| Rat Brain | 17.9[7][8] | |

| (+)-Dizocilpine | Electric Eel | 200[7][8] |

| Rat Brain | 450[7][8] |

Experimental Protocols

Radioligand Binding Assay for Dizocilpine Enantiomers

This protocol describes a competitive binding assay using --INVALID-LINK---MK-801 to determine the binding affinity of the Dizocilpine enantiomers to the NMDA receptor in rat brain membranes.

a. Membrane Preparation:

-

Homogenize frozen rat cerebral cortex tissue in 20 volumes of ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in the binding buffer (5 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method such as the Bradford assay.

-

Store the membrane preparation in aliquots at -80°C until use.

b. Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, --INVALID-LINK---MK-801 (e.g., 5 nM), and binding buffer.

-

Non-specific Binding: Membrane preparation, --INVALID-LINK---MK-801, and a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).

-

Competitive Binding: Membrane preparation, --INVALID-LINK---MK-801, and varying concentrations of the test enantiomer.

-

-

Incubate the plate at 25°C for 180 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) that have been presoaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure the blockade of NMDA receptor-mediated currents by Dizocilpine enantiomers in brain slices.

a. Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 11 D-glucose, 2 CaCl2, and 1.25 MgCl2.

-

Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the hippocampus or cortex using a vibratome in ice-cold, oxygenated ACSF.

-

Allow the slices to recover in oxygenated ACSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.

b. Whole-Cell Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at room temperature.

-

Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). The internal pipette solution should contain a cesium-based solution to block potassium channels.

-

Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.

-

Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals).

-

After obtaining a stable baseline of NMDA EPSCs, apply the Dizocilpine enantiomer to the bath.

-

Continuously record the EPSCs to observe the use-dependent block of the NMDA receptor current.

c. Data Analysis:

-

Measure the peak amplitude of the NMDA EPSCs before and after drug application.

-

Plot the normalized EPSC amplitude over time to visualize the rate and extent of the blockade.

-

Compare the effects of the different enantiomers at various concentrations.

Behavioral Assessment using the Morris Water Maze

This protocol is used to assess the effects of Dizocilpine enantiomers on spatial learning and memory in rodents.

a. Apparatus:

-

A circular pool (approximately 1.8 m in diameter) filled with water (21-22°C) made opaque with non-toxic paint.

-

A hidden escape platform submerged 1 cm below the water surface.

-

An overhead camera connected to a tracking system to record the animal's swim path.

-

Distinct visual cues placed around the room.

b. Procedure:

-

Acquisition Phase:

-

Administer the Dizocilpine enantiomer or vehicle to the animal (e.g., 30 minutes before testing).

-

Conduct 4-8 trials per day for 4-5 consecutive days.

-

For each trial, place the animal in the pool at one of four quasi-random starting positions, facing the wall.

-

Allow the animal to swim and find the hidden platform. If the platform is not found within 60 seconds, guide the animal to it.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

c. Data Analysis:

-

During the acquisition phase, measure the escape latency (time to find the platform) and the swim path length.

-

During the probe trial, measure the time spent in the target quadrant and the number of times the animal crosses the former platform location.

-

Compare the performance of the drug-treated groups to the control group.

Chiral Separation of Dizocilpine Enantiomers by HPLC

This protocol provides a general strategy for the separation of the (+) and (-) enantiomers of Dizocilpine using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

a. Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A chiral stationary phase column. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for the separation of a wide range of chiral compounds.

b. Mobile Phase and Conditions:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol).

-

For basic compounds like Dizocilpine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and resolution.

-

The flow rate is typically set between 0.5 and 1.0 mL/min.

-

Detection is performed by monitoring the UV absorbance at an appropriate wavelength (e.g., 254 nm).

c. Method Development:

-

Screen different CSPs and mobile phase compositions to achieve the best separation.

-

Optimize the ratio of the non-polar solvent to the alcohol and the concentration of the basic modifier to maximize the resolution between the enantiomeric peaks.

-